molecular formula C13H11NO3 B14401749 (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid CAS No. 89650-73-7

(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid

Cat. No.: B14401749
CAS No.: 89650-73-7
M. Wt: 229.23 g/mol
InChI Key: GHVZVMFRGOZYFC-UHFFFAOYSA-N
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Description

(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid is a heterocyclic compound that features a fused pyrrole and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid typically involves the construction of the pyrroloindole core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of indole derivatives with acetic anhydride can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its full therapeutic potential .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.

    Pyrrolo[2,1-a]isoquinoline derivatives: Compounds with a fused pyrrole and isoquinoline ring system, showing diverse biological activities.

Uniqueness: (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry .

Properties

CAS No.

89650-73-7

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(1-oxo-2,3-dihydropyrrolo[1,2-a]indol-4-yl)acetic acid

InChI

InChI=1S/C13H11NO3/c15-12-6-5-11-9(7-13(16)17)8-3-1-2-4-10(8)14(11)12/h1-4H,5-7H2,(H,16,17)

InChI Key

GHVZVMFRGOZYFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1=C(C3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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